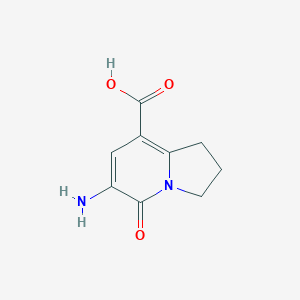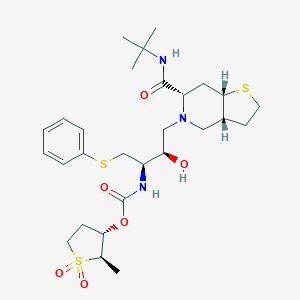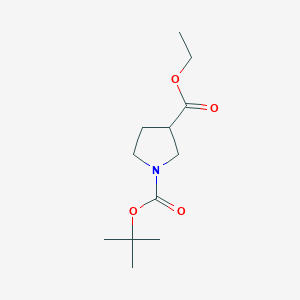![molecular formula C15H16N2O3 B063466 N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide CAS No. 170944-57-7](/img/structure/B63466.png)
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide, also known as DDM-INH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of isoniazid, which is a well-known anti-tuberculosis drug. DDM-INH has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. HDAC inhibition by N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide leads to the accumulation of acetylated histones, which are associated with gene activation and apoptosis induction.
Efectos Bioquímicos Y Fisiológicos
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been reported to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, enhancement of drug efficacy, and anti-inflammatory effects. It has also been reported to have low toxicity and good biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide in lab experiments is its low toxicity and good biocompatibility. It can also be easily synthesized using simple methods. However, one of the major limitations of using N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide. One of the areas of research is the development of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide-based drug delivery systems for targeted drug delivery. Another area of research is the optimization of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide and its potential applications in various fields of research.
In conclusion, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide is a promising chemical compound that has shown potential applications in various fields of research. Its low toxicity, good biocompatibility, and ease of synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can be synthesized using various methods, including the reaction of isoniazid with cyclohexanone, followed by the reaction of the resulting intermediate with formaldehyde and sodium borohydride. Another method involves the reaction of isoniazid with cyclohexanone and formaldehyde in the presence of acetic acid. Both of these methods have been reported to yield N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide with high purity.
Aplicaciones Científicas De Investigación
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, drug delivery, and imaging. Studies have shown that N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to enhance the therapeutic efficacy of anticancer drugs in combination therapy. In drug delivery, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a carrier for various drugs, including anti-inflammatory drugs and antibiotics. In imaging, N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide has been used as a contrast agent for magnetic resonance imaging (MRI).
Propiedades
Número CAS |
170944-57-7 |
|---|---|
Nombre del producto |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)7-12(18)11(13(19)8-15)9-17-14(20)10-3-5-16-6-4-10/h3-6,9,18H,7-8H2,1-2H3 |
Clave InChI |
QJASBSPZZXRURZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
SMILES |
CC1(CC(=C(C(=O)C1)C=NC(=O)C2=CC=NC=C2)O)C |
SMILES canónico |
CC1(CC(=O)C(=CNC(=O)C2=CC=NC=C2)C(=O)C1)C |
Sinónimos |
N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
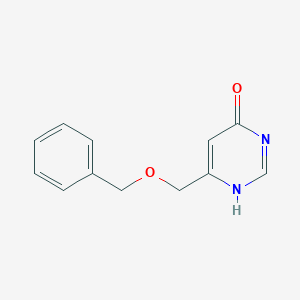
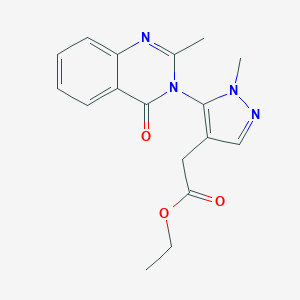
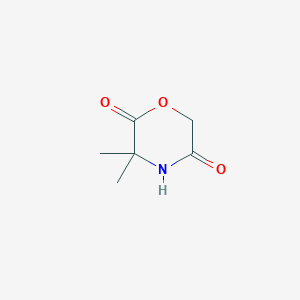


![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)

